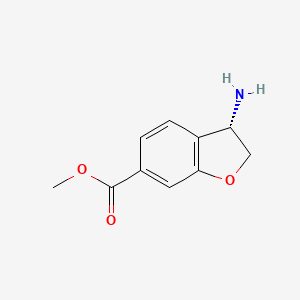
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a benzofuran ring fused with a carboxylate group and an amino group, making it a valuable molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The carboxylate group is often introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of robust catalysts and reagents that are readily available and cost-effective is crucial for industrial applications.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the amino or carboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: This compound has a similar amino and carboxylate functional group but differs in the structure of the carbon backbone.
(3S)-3-methyl-D-aspartic acid: This compound shares the amino and carboxylate groups but has a different ring structure.
Uniqueness
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. The combination of the benzofuran ring with the amino and carboxylate groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
InChIキー |
AIFFLXZRXCBASW-MRVPVSSYSA-N |
異性体SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CO2)N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


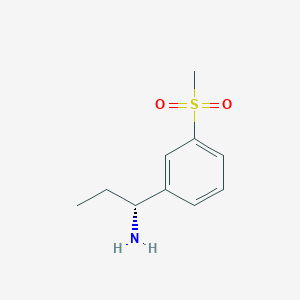
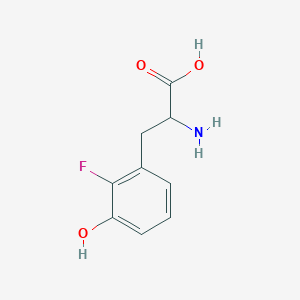
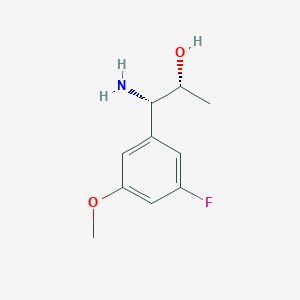
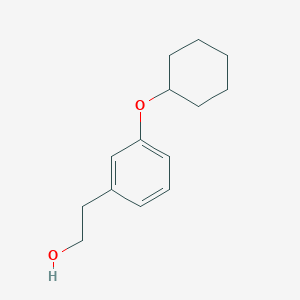
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
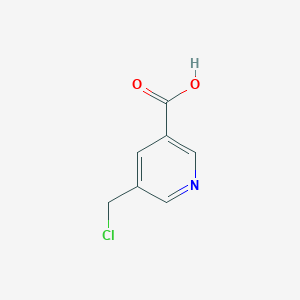



![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
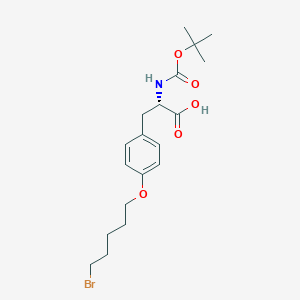
![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
